3-Fluoro-2-hydroxy-4-iodobenzonitrile is an organofluorine compound characterized by the presence of a fluorine atom, a hydroxyl group, an iodine atom, and a cyano group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 263.01 g/mol. The compound appears as a colorless crystalline solid and is notable for its unique arrangement of substituents that influence its chemical properties and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.
This compound is classified under the category of halogenated benzonitriles. It can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications.
The synthesis of 3-Fluoro-2-hydroxy-4-iodobenzonitrile can be achieved through various methods:
The synthetic routes typically require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Industrial production may involve large-scale synthesis utilizing similar fluorinating agents .
The molecular structure of 3-Fluoro-2-hydroxy-4-iodobenzonitrile features:
InChI=1S/C7H4FINO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H
WLKCBPDAUMJNPP-UHFFFAOYSA-N
.3-Fluoro-2-hydroxy-4-iodobenzonitrile undergoes various chemical reactions:
These reactions are crucial for modifying the compound to develop new derivatives with enhanced properties or activities .
The mechanism of action for 3-Fluoro-2-hydroxy-4-iodobenzonitrile involves its interaction with specific molecular targets within biological systems. The presence of fluorine and iodine enhances its reactivity, allowing it to form stable complexes with biomolecules. This can modulate various biological pathways, potentially leading to therapeutic effects in medicinal applications.
Relevant data indicates that the unique combination of halogen atoms contributes to distinctive reactivity patterns compared to other similar compounds .
3-Fluoro-2-hydroxy-4-iodobenzonitrile has several applications across different scientific fields:
This compound's unique structural features make it valuable for research and industrial applications, highlighting its versatility in scientific exploration.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4